4-Aminophenylalanine anilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
131025-31-5 |
|---|---|
Molecular Formula |
C4H5ClN2O2S |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-(4-aminophenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H17N3O/c16-12-8-6-11(7-9-12)10-14(17)15(19)18-13-4-2-1-3-5-13/h1-9,14H,10,16-17H2,(H,18,19) |
InChI Key |
JYPGHPQGUWAALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Synonyms |
4-aminophenylalanine anilide L-para-aminophenylalanine anilide |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminophenylalanine and Its Anilide Derivatives
Biosynthetic Pathways of 4-Aminophenylalanine (Precursor)
The biosynthesis of 4-APhe is primarily achieved through microbial fermentation, leveraging the metabolic pathways of engineered microorganisms. This approach offers a sustainable alternative to traditional chemical synthesis.
Microbial Fermentation Systems for 4-Aminophenylalanine Production
Microbial fermentation is a key method for producing 4-aminophenylalanine (4-APhe), often utilizing genetically engineered strains of Escherichia coli. nih.gov These systems convert simple carbon sources, such as glucose or glycerol, into the desired amino acid. nih.gov The core of this process is the shikimate pathway, a metabolic route that produces aromatic amino acids. nih.gov In the biosynthesis of 4-APhe, the intermediate from the shikimate pathway, chorismate, is converted to 4-aminophenylpyruvate (4-APP) through a series of enzymatic reactions. nih.gov This is then transaminated to yield 4-APhe. nih.gov
The production of 4-APhe can also be achieved using lignocellulosic biomass as a feedstock, which is a renewable and non-edible resource. nih.gov For instance, the enzymatic hydrolysate of sorghum bagasse has been successfully used as a substrate for 4-APhe production in fed-batch cultures. nih.gov However, the hydrolysate may contain fermentation inhibitors that can affect the yield. nih.gov
Genetic Engineering Approaches for Enhanced Yield
Another key strategy involves the introduction and overexpression of specific genes. The genes papA, papB, and papC from organisms like Streptomyces venezuelae are crucial as they encode the enzymes that convert chorismate to 4-aminophenylpyruvate. nih.gov Additionally, genes such as pabAB from Corynebacterium glutamicum can be used. To further boost production, feedback-resistant alleles of genes like aroG, which is involved in the early stages of the shikimate pathway, can be introduced. nih.gov Deletion of genes responsible for the production of by-products like acetate (B1210297) and lactate (B86563) can also significantly increase the yield of 4-APhe by redirecting the metabolic flux towards the desired product. nih.gov By combining these approaches, including the expression of additional copies of genes like tktA and glpX and the deletion of regulatory genes such as tyrR, researchers have achieved significantly higher titers of 4-APhe in fed-batch fermentations.
| Genetic Modification | Organism | Effect on 4-APhe Production | Reference |
| Overexpression of papA, papB, papC | E. coli | Enables conversion of chorismate to 4-aminophenylpyruvate | nih.gov |
| Deletion of ldh gene | E. coli | Reduces lactate by-product, increasing 4-APhe yield | nih.gov |
| Co-utilization of glucose and xylose | E. coli | Modular pathway engineering enhances production | rsc.org |
| Expression of feedback-resistant aroG | E. coli | Increases carbon flow into the shikimate pathway | nih.gov |
| Deletion of tyrR gene | E. coli | Deregulates the aromatic amino acid pathway |
Enzymatic Synthesis of 4-Aminophenylalanine from Precursors
The enzymes involved in this conversion are encoded by the pap gene cluster, specifically papA, papB, and papC. nih.gov
4-amino-4-deoxychorismate synthase (PabA/PabB): The first step is the conversion of chorismate to 4-amino-4-deoxychorismate (4-ADC). This reaction is catalyzed by the enzyme complex PabA/PabB. rsc.org
4-amino-4-deoxychorismate mutase (PapB): The 4-ADC is then converted to 4-amino-4-deoxyprephenate by the mutase PapB.
4-amino-4-deoxyprephenate dehydrogenase (PapC): This intermediate is subsequently converted to p-aminophenylpyruvate (PAPP) by the dehydrogenase PapC.
Transaminase: Finally, PAPP is converted to 4-APhe by a transaminase. nih.gov
Furthermore, 4-APhe itself can be a substrate for other enzymes to produce different valuable compounds. For example, phenylalanine ammonia-lyase (PAL) can convert 4-APhe to 4-aminocinnamic acid (4-ACA). scispace.com
Chemical Synthesis of 4-Aminophenylalanine Derivatives (Precursor)
While biosynthetic routes are increasingly favored, chemical synthesis remains a vital methodology for producing 4-aminophenylalanine (4-APhe) and its derivatives, particularly for creating structurally diverse analogs.
Protection Group Chemistry in 4-Aminophenylalanine Synthesis
In the chemical synthesis of 4-APhe and its derivatives, the use of protecting groups is essential to control the reactivity of the functional groups, particularly the amino groups. nih.govmdpi.com Since 4-APhe has two amino groups (the α-amino group and the 4-amino group on the phenyl ring) and a carboxylic acid group, selective protection is crucial to avoid unwanted side reactions.
Commonly used protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced to protect the amino groups during reactions at other parts of the molecule. nih.gov For example, the α-amino group can be selectively protected, allowing for modifications at the 4-amino position, or vice versa. The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. An orthogonal protecting group strategy, where different protecting groups that can be removed under different conditions are used, allows for the selective deprotection and reaction of specific functional groups within the same molecule. nih.gov
For the synthesis of p-azidophenylalanine peptides from p-amino-L-phenylalanine, the p-amino group is protected with either a Z- or Boc- residue. The α-amino or α-carboxy group is then blocked by a protecting group that can be selectively removed.
| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Amino group | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Amino group | Hydrogenolysis |
Preparation of Functionalized 4-Aminophenylalanine Intermediates
The preparation of functionalized 4-aminophenylalanine (4-APhe) intermediates is a key step in the synthesis of more complex molecules and derivatives, including 4-aminophenylalanine anilide. A common strategy involves starting with a related, commercially available compound and modifying it through a series of chemical reactions.
For example, a protected form of 4-APhe can be synthesized from L-3-nitrophenylalanine in a multi-step process. This involves first protecting the carboxylic acid and amino groups, followed by a chemoselective reduction of the nitro group to an amino group. rsc.org This creates a suitably protected 4-APhe derivative that can be used in subsequent reactions. rsc.org
Another approach to creating functionalized intermediates is through diazotization of the 4-amino group of a protected 4-APhe, followed by a coupling reaction, such as the Heck-Matsuda reaction, to introduce new functional groups at the para-position of the phenyl ring. rsc.org This allows for the synthesis of a variety of unnatural α-amino acids with extended side-chains. rsc.org
The synthesis of this compound would conceptually involve the coupling of the carboxylic acid group of 4-APhe with aniline (B41778). To achieve this, both the α-amino and the 4-amino groups of 4-APhe would typically need to be protected, for instance with Boc or Cbz groups. nih.gov The carboxylic acid would then be activated, for example, by converting it to an acid chloride or by using a peptide coupling reagent. nih.gov This activated intermediate would then be reacted with aniline to form the amide bond of the anilide. Finally, the protecting groups would be removed to yield this compound. While a specific documented synthesis for this compound is not detailed in the provided context, the principles of peptide and amide bond formation are well-established and would be applied here. nih.gov
Solid-Phase Synthesis Techniques for Incorporating 4-Aminophenylalanine
Solid-phase peptide synthesis (SPPS) is a cornerstone for creating peptides containing 4-aminophenylalanine. ejbiotechnology.info This methodology involves attaching the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. ejbiotechnology.infonih.gov The use of N-(9-fluorenyl)methoxycarbonyl (Fmoc) as a protecting group for the amino acid's amine group is a common strategy. nih.gov
Integration into Peptide Sequences and Polymer Backbones
The incorporation of 4-aminophenylalanine into peptide sequences is a well-established process within solid-phase synthesis. nih.govudel.edu This is often achieved by using Fmoc-protected 4-aminophenylalanine derivatives. For instance, in the synthesis of analogs of the Src tyrosine kinase inhibitor CIYKYY, Fmoc-Phe(4-NO₂)-OH was incorporated into the peptide chain on a Wang resin. nih.gov The nitro group was subsequently reduced to an amino group on the resin. nih.gov
Beyond peptides, 4-aminophenylalanine serves as a valuable monomer for the creation of high-performance polymers, such as polyimides. jaist.ac.jpacs.orgresearchgate.net The integration of this aromatic amino acid into the polymer backbone enhances properties like thermal stability. jaist.ac.jpacs.orgjaist.ac.jp The synthesis of polyimides can be achieved through the polycondensation of 4-aminophenylalanine with various tetracarboxylic dianhydrides. researchgate.net This process typically involves the formation of a poly(amic acid) precursor, followed by thermal imidization. acs.orgresearchgate.net
| Application | Monomer/Precursor | Resulting Structure | Key Properties |
| Peptide Synthesis | Fmoc-4-nitrophenylalanine | Peptide with 4-aminophenylalanine | Biological activity |
| Polymer Synthesis | 4-Aminophenylalanine | Polyimide | High thermal stability |
On-Resin Modifications involving Aminophenylalanine
A significant advantage of solid-phase synthesis is the ability to perform chemical modifications directly on the resin-bound peptide. This "on-resin" approach allows for the introduction of diverse functionalities.
One common on-resin modification is the reduction of a nitro group to an amine. For example, a resin-bound peptide containing a 4-nitrophenylalanine residue can be treated with stannous chloride (SnCl₂) to yield the corresponding 4-aminophenylalanine residue. nih.govnih.gov This newly formed amino group can then undergo further reactions.
Another key on-resin modification is the formation of cyclic structures. For instance, the side chain of a 4-aminophenylalanine residue can be linked to the side chain of another amino acid, such as lysine (B10760008), using a linker like succinic acid to create a cyclic peptide. nih.gov This process involves selective deprotection of orthogonal protecting groups, such as Dde for the lysine side chain, followed by cyclization. nih.gov
Furthermore, the amino group of resin-bound 4-aminophenylalanine can be diazotized and subsequently used in various coupling reactions. nih.gov This allows for the introduction of a wide range of functionalities at a specific position within the peptide sequence.
| Modification | Reagents | Purpose |
| Nitro Reduction | Stannous chloride (SnCl₂) | Formation of 4-aminophenylalanine from 4-nitrophenylalanine |
| Cyclization | Succinic acid, selective deprotection | Creation of cyclic peptides |
| Diazotization | Nitrous acid | Activation for further coupling reactions |
Formation of Complex Ring Systems via Condensation Reactions
The amino and carboxylic acid functionalities of 4-aminophenylalanine make it a versatile building block for the synthesis of complex heterocyclic ring systems through condensation reactions.
One notable example is the formation of diketopiperazines (DKPs). The dimerization of 4-aminophenylalanine can lead to the formation of 3,6-di(4-aminophenylmethyl)-2,5-diketopiperazine. jaist.ac.jpacs.org This DKP derivative can then be used as a diamine monomer in polycondensation reactions with dianhydrides to produce polyimides with the DKP a moiety in the backbone. acs.org
Additionally, 4-aminophenylalanine can be a precursor for the synthesis of benzimidazoles. This typically involves the reduction of a nitro group at the 3-position of a 4-aminophenylalanine derivative to create a 1,2-diamine. nih.gov This diamine can then undergo condensation with an aldehyde, followed by dehydration, to form the benzimidazole (B57391) ring. nih.gov This strategy has been adapted for solid-phase synthesis, allowing for the on-resin formation of peptidic benzimidazoles. nih.gov
| Ring System | Precursor/Reaction | Application |
| Diketopiperazine | Dimerization of 4-aminophenylalanine | Monomer for polyimide synthesis |
| Benzimidazole | Reduction of 3-nitro-4-aminophenylalanine and condensation with an aldehyde | Incorporation into peptides for potential biological activity |
Mechanistic Enzymology and Biological Interactions of 4 Aminophenylalanine and Its Derivatives
Role as a Mechanistic Probe in Enzyme Catalysis
The introduction of 4-aminophenylalanine into enzyme active sites via site-specific mutagenesis has provided profound insights into fundamental catalytic processes, particularly those involving redox-active amino acids and complex electron transfer pathways.
Probing Redox-Active Tyrosines in Ribonucleotide Reductase
Class I ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. This process involves a complex, long-range radical transfer (RT) mechanism that originates from a stable tyrosyl radical (Y•) in the R2 subunit and propagates over 35 Å to the active site in the R1 subunit. A key residue in this proposed pathway is a conserved tyrosine (Y356 in E. coli R2).
To dissect the mechanism of this radical transfer, researchers have employed intein technology to site-specifically replace Y356 with p-aminophenylalanine (referred to as pAF or PheNH2 in some literature). nih.gov This substitution creates a powerful mechanistic probe. nih.gov The aniline-based side chain of pAF has a lower reduction potential than tyrosine, altering the thermodynamics of the radical transfer step. nih.govresearchgate.net
Analysis of the pH rate profile of the Y356pAF-R2 mutant revealed that the mechanism of long-distance radical transfer through this position proceeds with electron transfer occurring before proton transfer. nih.gov This finding provides strong evidence for a stepwise proton-coupled electron transfer (PCET) mechanism. researchgate.net The study concluded that radical transfer through position 356 becomes rate-limiting only when the reduction potential of the residue at that location is raised, and it is not significantly affected by the protonation state of the amino acid in either its ground or oxidized form. nih.gov
Investigating Electron and Proton Transfer Mechanisms in Biological Systems
The use of 4-aminophenylalanine extends beyond RNR to serve as a general tool for untangling the sequence of electron and proton transfer events in various biological systems. nih.gov The aniline (B41778) side chain provides a unique spectroscopic and electrochemical handle. By substituting it for native residues like tyrosine, researchers can modulate the driving force of redox reactions and study the consequences on enzyme kinetics and mechanism.
In the case of RNR, the replacement of Y356 with pAF afforded a general method for elucidating the sequence of these fundamental events during side-chain oxidation. nih.gov This approach allows for a clearer distinction between different PCET models (i.e., stepwise, concerted) by altering the electronic properties of a key residue in the transfer pathway. nih.govresearchgate.net
Analysis of Metal-Mediated Radical Formation in Copper Amine Oxidases
Copper amine oxidases (CAOs) are a ubiquitous class of enzymes that catalyze the oxidative deamination of primary amines. nih.gov A key feature of CAOs is the post-translational modification of an active site tyrosine residue to form the redox cofactor 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ). nih.govacs.org The mechanism of TPQ biogenesis, which requires both copper and molecular oxygen, has been a subject of intense investigation. researchgate.net
To probe this mechanism, scientists site-specifically inserted pAF at the position of the TPQ precursor tyrosine (Y405) and two other conserved neighboring tyrosines (Y305 and Y407) in the Hansenula polymorpha amine oxidase (HPAO). nih.gov While the initial goal was to study cofactor biogenesis with a precursor of altered redox potential and pKa, the researchers observed an unexpected reaction. nih.gov An intramolecular electron transfer occurred from the aniline side chain of the incorporated pAF to the active site Cu(II) ion, resulting in the formation of a Cu(I) center and an aniline free radical. nih.govacs.org
This discovery provides strong evidence that the activation of the TPQ precursor can occur without a formal change in the valence of the active site copper. nih.gov Furthermore, this reaction of pAF with the Cu(II) center in HPAO presents a model system for the engineered enzymatic oxidation of exogenous anilines and for the site-specific placement of free radical probes within proteins. nih.gov
Design and Engineering of Artificial Enzymes Utilizing 4-Aminophenylalanine
The unique reactivity of the aniline side chain of 4-aminophenylalanine has been harnessed to create artificial enzymes with novel catalytic functions. By incorporating this non-canonical amino acid into stable protein scaffolds, researchers have successfully designed biocatalysts for abiological transformations.
Catalytic Activity of Aniline Side Chains in Designer Enzymes
The incorporation of pAF into a protein scaffold, such as the promiscuous and hydrophobic pocket of the transcriptional regulator LmrR, has led to the creation of proficient designer enzymes. scispace.comgoogle.comacs.org The aniline side chain of pAF functions as a nucleophilic catalyst, a role not typically played by canonical amino acid residues. nih.gov
This catalytic activity is often achieved through an iminium ion-based mechanism. scispace.comacs.org For example, in hydrazone and oxime formation reactions, the aniline amine condenses with an aldehyde substrate to form a reactive iminium intermediate, which is more susceptible to nucleophilic attack by a hydrazine (B178648) or hydroxylamine. scispace.comgoogle.comresearchgate.net Embedding the pAF residue within the protein pocket enhances this catalytic activity compared to aniline free in solution. google.com This rate acceleration is attributed to the recruitment of reactants into the binding pocket and the precise positioning of the catalytic aniline group. google.com
This strategy has been successfully applied to develop artificial enzymes for stereoselective reactions, such as the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. acs.org In this system, pAF acts as the catalytic residue, activating the enal substrate via iminium ion formation, while the protein scaffold provides both rate acceleration and stereo-induction. acs.org
| Enzyme System | Scaffold | Catalytic Residue | Reaction Catalyzed | Mechanism | Reference(s) |
| LmrR_pAF | LmrR | 4-Aminophenylalanine | Hydrazone/Oxime Formation | Iminium Ion Catalysis | google.com, acs.org |
| LmrR_pAF | LmrR | 4-Aminophenylalanine | Friedel-Crafts Alkylation | Iminium Ion Catalysis | acs.org |
| Tubulin Labeling | N/A (Model System) | 4-Aminophenylalanine | Hydrazone Ligation | Nucleophilic Catalysis | nih.gov, acs.org, researchgate.net |
Directed Evolution Strategies for Enhanced Enzyme Activity
While the initial design of pAF-containing enzymes yields catalysts for new-to-nature reactions, their initial efficiency can often be improved. Directed evolution provides a powerful strategy to enhance the catalytic performance of these novel enzymes. google.com
Starting with a designer enzyme that utilizes a catalytic pAF residue, researchers can perform consecutive rounds of directed evolution. google.comresearchgate.net This involves creating libraries of mutants, typically by targeting residues that line the binding pocket and are in proximity to the unnatural amino acid. researchgate.net These libraries are then screened for variants with improved activity.
This approach has proven remarkably successful. For one LmrR-based designer enzyme catalyzing hydrazone formation, several beneficial mutations were identified in the binding pocket surrounding the pAF. researchgate.net When these synergistic mutations were combined, they boosted the turnover frequency (kcat) of the original designer enzyme by nearly 100-fold. researchgate.net The resulting engineered enzymes were found to outperform variants where pAF was replaced by the catalytically inactive tyrosine, demonstrating that the improvements were a direct result of enhancing the catalytic contribution of the unnatural aniline side chain. google.com
| Parent Enzyme | Evolution Strategy | Key Findings | Performance Boost | Reference(s) |
| LmrR_pAF | Targeted mutagenesis of 13 residues lining the hydrophobic pocket. | Identified four synergistic mutations. | ~100-fold increase in kcat. | researchgate.net |
| LmrR_pAF | Consecutive rounds of directed evolution. | Mutations strengthened the catalytic contribution of the pAF residue. | Engineered variants outperform catalytically inactive tyrosine mutants by >200-fold. | google.com |
Non-Canonical Catalytic Nucleophiles in Biocatalysis
The unnatural amino acid 4-aminophenylalanine (pAF), which features a nucleophilic aniline side chain, has been successfully employed as a non-canonical catalytic residue in designer enzymes. researchgate.net Its incorporation into protein scaffolds expands the catalytic repertoire of enzymes to include reactions without natural equivalents. nih.gov The aniline side chain of pAF acts as a well-known nucleophilic catalyst for reactions like hydrazone and oxime formation. researchgate.netoup.com The catalytic mechanism involves the formation of a protonated Schiff base or iminium ion intermediate with carbonyl compounds, which then undergoes transimination to yield the final products. researchgate.netnih.govsci-hub.se This strategy mimics organocatalysis within a biological context. sci-hub.se
Researchers have demonstrated that pAF can be genetically encoded and incorporated into protein scaffolds, such as the lactococcal multidrug-resistance regulator (LmrR), to create artificial enzymes. nih.govoup.com In one study, an LmrR variant with pAF incorporated at position 15 (LmrR_V15pAF) was shown to efficiently catalyze hydrazone formation in vivo. nih.gov
The catalytic effectiveness of pAF has been compared to that of aniline, a known catalyst for similar reactions. nih.gov In a study investigating hydrazone formation, pAF was found to be nearly as effective as aniline. nih.govacs.orgresearchgate.net Specifically, 4-aminophenylalanine (referred to as 4a-Phe) maintained approximately 70% of the catalytic efficacy of aniline while being less detrimental to the native structure of sensitive proteins like tubulin. nih.govacs.orgresearchgate.net The rate at which pAF approaches equilibrium in forming an imine with 3-formyl-L-tyrosine (3f-Tyr) is intermediate between that of aniline and phenylalanine. nih.gov
The catalytic activity of pAF is also influenced by temperature. For the reaction between 3f-Tyr and pAF, a decrease in temperature leads to an increase in the concentration of the imine intermediate, confirming the exothermic nature of this equilibrium reaction. nih.govresearchgate.net This property can be harnessed to enhance reaction rates under conditions compatible with fragile biomolecules. For instance, at 0°C, pAF caused a 28-fold increase in the apparent rate constant for hydrazone formation, which was more than double the 13-fold rate enhancement observed at 25°C. nih.gov
Table 1: Comparative Catalytic Performance in Imine Formation
This table summarizes the observed rate to equilibrium for imine formation between 3f-Tyr (400 μM) and different amines (10 mM) at 25°C. nih.gov
| Amine | Observed Rate to Equilibrium (k_obs x 10⁻³ s⁻¹) | Wavelength Maximum (λ_max, nm) |
| Aniline | 5.3 ± 0.2 | 445-440 |
| 4-Aminophenylalanine (4a-Phe) | 3.7 ± 0.1 | 443-415 |
| Phenylalanine (Phe) | 1.4 ± 0.1 | 405 |
Interaction with Biomolecular Targets for Ligand and Probe Design
The unique chemical properties of 4-aminophenylalanine have been leveraged in the design of peptide ligands for receptor functionalization and the development of affinity-based probes. nih.gov A notable strategy involves incorporating 4-aminophenylalanine into a peptide ligand sequence. nih.govrsc.org The aniline side chain can then be chemically modified in situ. By treating the synthesized peptide with sodium nitrite, the aniline group is converted into a highly reactive diazonium ion. nih.govrsc.org This electrophilic group can then form a covalent bond with the target receptor, enabling successful labeling. nih.gov This method has been applied to create probes for G protein-coupled receptors (GPCRs) such as the Glucagon-Like Peptide-1 Receptor (GLP1R) and Neurotensin Receptor 1 (NTSR1), with labeling confirmed by western blot and confocal microscopy. nih.govrsc.org
In the context of ligand design for the C-X-C chemokine receptor 4 (CXCR4), researchers have explored the impact of substituting amino acids in a potent cyclopentapeptide antagonist known as FC131. acs.org When 4-aminophenylalanine was introduced at the first position ([Aph1]FC131), it resulted in a significant reduction in potency. acs.org However, further modification of this position to a 4-guanidino derivative, which remains charged at physiological pH, restored the potency to a level nearly equivalent to the original lead compound. acs.org This highlights the critical role of charge in the molecular recognition between the ligand and the receptor. acs.org
Table 2: Effect of Position 1 Substitution on CXCR4 Antagonist Potency
Catalytic Functions of 4 Aminophenylalanine in Organic Transformations
Nucleophilic Catalysis in Hydrazone Ligation Reactions
Research has demonstrated that 4-Aminophenylalanine is a highly effective catalyst for hydrazone formation, with a catalytic efficacy approaching that of aniline (B41778). nih.govnih.govresearchgate.netacs.org Specifically, 4a-Phe retains approximately 70% of the catalytic activity of aniline in reactions between 3-formyltyrosine (3f-Tyr) and hydrazine-containing fluorophores. nih.govnih.govresearchgate.netacs.org This makes it a viable and less detrimental alternative for use with sensitive biological molecules like proteins. nih.govnih.govresearchgate.netacs.org
While aniline is a potent catalyst, its use often requires high concentrations that can be incompatible with the native structure of some proteins. nih.govnih.govacs.orgresearchgate.net As a zwitterionic and more hydrophilic molecule, 4a-Phe is less likely to cause protein denaturation. acs.org The presence of both an aromatic amine on the side chain and an aliphatic α-amine gives 4a-Phe unique reactive properties. nih.gov Studies comparing aniline, phenylalanine (Phe), and 4a-Phe in imine formation with 3f-Tyr showed that all three could form imines, each with distinct characteristics. nih.gov
| Catalyst | Relative Catalytic Efficacy (vs. Aniline) | Key Characteristics | Reference |
|---|---|---|---|
| 4-Aminophenylalanine (4a-Phe) | ~70% | Biocompatible, zwitterionic, less denaturing to proteins. | nih.govnih.govresearchgate.netacs.org |
| Aniline | 100% (Baseline) | Highly effective, but can be detrimental to protein structure at high concentrations. | nih.govnih.govacs.org |
| Phenylalanine (Phe) | Less effective than 4a-Phe and aniline. | Contains only an aliphatic α-amine for imine formation. | nih.gov |
The catalytic performance of 4-Aminophenylalanine is notably influenced by reaction conditions, particularly temperature. nih.govnih.govresearchgate.netacs.org The formation of the imine intermediate between 4a-Phe and an aldehyde is an exothermic process. nih.govnih.govresearchgate.netacs.org Consequently, a decrease in temperature leads to an increase in the concentration of the imine intermediate. nih.govnih.govresearchgate.netacs.org
| Reaction Condition | Effect on 4a-Phe Catalysis | Underlying Principle | Reference |
|---|---|---|---|
| Decreased Temperature (e.g., 0 °C) | Increases the overall rate of hydrazone formation. | Shifts the exothermic imine formation equilibrium towards the intermediate, increasing its concentration. | nih.govnih.govresearchgate.net |
| Neutral pH | Effective catalysis. | 4a-Phe is an effective nucleophilic catalyst under these conditions, which are relevant for biological systems. | nih.govacs.org |
Comparative Catalytic Efficacy with Aromatic Amines
Catalysis of Oxime Formation Reactions
In addition to hydrazone ligation, 4-Aminophenylalanine also demonstrates catalytic activity in oxime formation reactions. researchgate.netnih.gov Oxime formation is another important bioconjugation reaction, but like hydrazone formation, it can be slow at neutral pH. nih.govnih.gov The nucleophilic aniline side chain of 4a-Phe can accelerate these reactions by forming a protonated Schiff base intermediate, which then undergoes transimination to yield the oxime product. researchgate.net
Embedding p-aminophenylalanine into the hydrophobic pore of a multidrug transcriptional regulator has been shown to increase its catalytic activity for oxime formation. researchgate.net This demonstrates the potential for creating artificial enzymes with novel catalytic functions by incorporating unnatural amino acids like 4a-Phe. researchgate.net
To effectively study and optimize ligation reactions such as oxime formation, robust monitoring methods are essential. rsc.orgrsc.org Förster Resonance Energy Transfer (FRET)-based assays have been developed as a powerful tool for this purpose. nih.govrsc.orgrsc.org These assays allow for the real-time monitoring of the reaction progress on a small scale. rsc.orgrsc.org
A modular FRET-based assay can be designed using appropriately labeled probes, where the ligation event brings a donor and acceptor fluorophore into proximity, resulting in a measurable FRET signal. rsc.orgrsc.org This method has been successfully used to monitor oxime ligation and for screening potential catalysts. rsc.orgrsc.org The excellent correlation between FRET-based measurements and traditional methods like HPLC confirms the reliability of this approach for quantifying reaction yields and studying reaction mechanisms. rsc.org
Organocatalysis in Friedel-Crafts Alkylation
The utility of 4-Aminophenylalanine extends to organocatalysis, specifically in Friedel-Crafts alkylation reactions. acs.orgresearchgate.netchemrxiv.org By incorporating para-aminophenylalanine (pAF) into a non-enzymatic protein scaffold, researchers have created artificial enzymes capable of catalyzing the vinylogous Friedel-Crafts alkylation between α,β-unsaturated aldehydes and indoles. acs.orgresearchgate.netchemrxiv.org
In this system, the p-aminophenylalanine acts as a catalytic residue, activating the enal substrate through the formation of an iminium ion intermediate. acs.orgchemrxiv.orgnih.gov The protein scaffold provides a chiral microenvironment that contributes to rate acceleration and stereoinduction. acs.orgchemrxiv.orgnih.gov This approach of combining an abiological catalyst with a protein scaffold opens up new avenues for designing enzymes with novel, non-natural catalytic activities. acs.orgchemrxiv.org Directed evolution of these artificial enzymes has led to variants with improved yields and enantioselectivities for a range of substrates. acs.org
Spectroscopic and Structural Elucidation Studies
X-ray Crystallographic Analysis of Complexes
X-ray crystallography offers a high-resolution view of the three-dimensional structure of molecules and their complexes, revealing precise atomic arrangements and intermolecular interactions.
Crystallographic studies have been conducted on the enzyme porcine trypsin in the presence of borate (B1201080) and specific alcohols designed to bind to the S1 affinity subsite. nih.gov While 4-Aminophenylalanine anilide was a compound of interest in these studies, the research successfully crystallized and characterized quaternary complexes involving other alcohols like 4-aminobutanol, guanidine-3-propanol, and 4-hydroxymethylbenzamidine. nih.gov
In the crystalline state, researchers observed quaternary complexes of trypsin, borate, an S1-binding alcohol, and ethylene (B1197577) glycol (used as a cryoprotectant), as well as a ternary complex of trypsin, borate, and ethylene glycol. nih.gov The analysis of eight such crystal structures revealed a common structural motif: the borate ion forms covalent ester bonds with the serine-195 residue of the trypsin active site, two bonds with ethylene glycol, and a bond with the S1-binding alcohol when present. nih.gov A notable finding across all structures was that the formation of the borate complex in the active site consistently induced a significant conformational change, leading to an approximate 4% increase in the b-axis dimension of the unit cell. nih.gov This structural change is thought to be coupled to a conformational rearrangement of the Gln192 residue. nih.gov These findings represent the first crystallographic evidence of covalent binding of an enzyme by borate in this manner. nih.gov
| Complex Type | Components Observed in Crystal | Key Covalent Interactions of Borate | Observed Structural Change |
|---|---|---|---|
| Quaternary | Trypsin, Borate, S1-binding Alcohol, Ethylene Glycol | Ester bonds to Ser195, Ethylene Glycol (x2), S1-binding Alcohol | ~4% increase in unit cell b-axis |
| Ternary | Trypsin, Borate, Ethylene Glycol | Ester bonds to Ser195, Ethylene Glycol (x2) |
Detailed protein-ligand co-crystal structures specifically for this compound are not extensively documented in the referenced literature. While structural data exists for derivatives, such as the co-crystal structure of a methylcyclohexyl derivative of 4-aminophenylalanine with HIV-1 gp120, specific PDB entries for the anilide itself in complex with a protein were not identified in the scope of this review.
Covalent Complexes of Trypsin, Borate, and Alcohols involving this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing data that complements solid-state crystallographic information.
While NMR is a standard method for the structural confirmation of synthetic products, specific literature detailing the complete ¹H and ¹³C NMR spectral assignments for the synthesis of this compound was not available for this review.
The use of NMR to monitor the reaction kinetics involving this compound has not been specifically detailed in the available research. Studies have focused on the related compound, 4-aminophenylalanine, as a nucleophilic catalyst, but kinetic data for the anilide was not found.
NMR spectroscopy has been successfully used to confirm the existence of enzyme-inhibitor complexes in solution that were not observable in the crystalline state. nih.gov Solution-state ¹H and ¹¹B NMR studies were performed on porcine trypsin with borate and alcohols, including those related to this compound. nih.gov These NMR spectra confirmed that the covalent complexes seen in crystals also form in solution. nih.gov
Furthermore, the NMR data provided clear evidence for the formation of ternary complexes consisting of trypsin, borate, and an S1-subsite alcohol. nih.gov The inability to observe these specific ternary complexes in the crystal lattice is presumed to be due to their lower stability, which prevents them from overcoming the energetic constraints imposed by the crystal lattice contacts. nih.gov This highlights the synergy between X-ray and NMR methods, where NMR can identify transient or less stable complexes in their solution state that are not captured by crystallization. nih.gov
| Complex Type | Observed by X-ray Crystallography | Observed by NMR Spectroscopy | Inferred Reason for Discrepancy |
|---|---|---|---|
| Quaternary (Trypsin-Borate-Alcohol-Cryoprotectant) | ✔️ | ✔️ | N/A |
| Ternary (Trypsin-Borate-Alcohol) | ❌ | ✔️ | Lower stability of the complex is incompatible with crystal lattice constraints. nih.gov |
Monitoring Reaction Kinetics
Other Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for the characterization of polymers derived from 4-aminophenylalanine (4APhe). specificpolymers.comrockymountainlabs.com It provides valuable information on the chemical structure, functional groups, and the progress of polymerization and subsequent modifications. specificpolymers.comrsc.org
Researchers have synthesized bio-based polyureas (PUs) using 4-aminophenylalanine as a diamine monomer. researchgate.net The formation of characteristic urethane (B1682113) and urea (B33335) groups, along with their non-covalent interactions like hydrogen bonding, were successfully analyzed using FTIR spectroscopy. researchgate.net Similarly, in the synthesis of poly(4-amino-L-phenylalanine) (P4APhe) through the ring-opening polymerization of a protected 4APhe N-carboxyanhydride (NCA) monomer, FTIR was used to confirm the completion of the reaction. The disappearance of characteristic NCA stretches and the appearance of strong amide bands were key indicators of successful polymerization. rsc.org
The structure of the isolated poly(4-carbobenzyloxyamino-L-phenylalanine) (PZ4APhe) was confirmed by FTIR, showing bands at 1706 cm⁻¹ for the Cbz protecting group and 1636 cm⁻¹ for the amide bonds. rsc.org Aromatic stretches were also observed between 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹. rsc.org After deprotection to yield the final P4APhe, FTIR spectra confirmed the removal of the benzyloxycarbonyl groups. rsc.org
The following table summarizes the key FTIR spectral data for polymers incorporating 4-aminophenylalanine.
| Wavenumber (cm⁻¹) | Assignment | Polymer/Monomer Context | Reference |
| 3500-3000 | N-H stretching vibrations | General amino acid polymers | researchgate.net |
| 3000-3100 | Aromatic C-H stretches | PZ4APhe | rsc.org |
| 1854, 1779 | Characteristic stretching bands of the mixed anhydride | Cbz-4APhe NCA Monomer | rsc.org |
| 1706 | Cbz (carbobenzyloxy) protecting group | PZ4APhe | rsc.org |
| 1702 | Carbonate side-chain group | Cbz-4APhe NCA Monomer | rsc.org |
| 1650, 1540 | Strong amide I and amide II bands | P4APhe (confirming polymerization) | rsc.org |
| 1636 | Amide bonds | PZ4APhe | rsc.org |
| 1500-1600 | Aromatic group stretches (overlapping with amide II) | Cbz-4APhe NCA Monomer, PZ4APhe | rsc.org |
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic method used to study molecular interactions and conformational changes in biomolecules, such as peptides and proteins. nih.govresearchgate.net The technique relies on the distance-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. researchgate.net Derivatives of 4-aminophenylalanine have been instrumental in developing novel FRET pairs for these studies. nih.govnih.gov
In one study, new fluorescent non-natural amino acids were designed by linking BODIPY fluorophores to the p-amino group of p-aminophenylalanine derivatives. nih.gov These derivatives, which emit fluorescence at wavelengths longer than 500 nm, were successfully incorporated into proteins. nih.gov Specifically, BODIPYFL-aminophenylalanine (donor) and BODIPY558-aminophenylalanine (acceptor) were incorporated into different positions of the protein calmodulin. nih.gov
Fluorescence spectra and polarization measurements of these double-labeled calmodulin proteins revealed significant changes in FRET upon binding to a calmodulin-binding peptide. nih.gov This demonstrated the utility of using position-specific incorporation of fluorescent derivatives of 4-aminophenylalanine to analyze protein conformational changes. nih.gov This approach has also been applied to study G protein-coupled receptors (GPCRs) to monitor ligand-induced conformational rearrangements in mammalian cells. nih.gov
The table below details the FRET pairs involving 4-aminophenylalanine derivatives used for conformational analysis.
| FRET Pair Component | Role | Protein Studied | Finding | Reference |
| BODIPYFL-aminophenylalanine | Donor | Calmodulin | Part of a FRET pair to detect conformational changes upon peptide binding. | nih.gov |
| BODIPY558-aminophenylalanine | Acceptor | Calmodulin | Paired with the donor to reveal substantial FRET changes. | nih.gov |
| Tyrosine | Donor | Peptides | Used as a FRET partner with 4'-aminophenylalanine to determine molecular dimensions. | nih.gov |
| 4'-Aminophenylalanine | Acceptor | Peptides | Paired with tyrosine for spectroscopic distance measurements. | nih.gov |
Absorption spectroscopy, particularly UV-Visible spectroscopy, is a fundamental technique for monitoring chemical reactions in real-time by observing changes in the absorption of light at specific wavelengths. nih.govresearchgate.net This method has been effectively used to study the kinetics and equilibrium of reactions involving 4-aminophenylalanine (4a-Phe). nih.govacs.org
One key application is in monitoring the formation of imines. nih.gov The reaction between 4a-Phe and 3-formyltyrosine (3f-Tyr) was followed using absorption difference spectroscopy. nih.govresearchgate.net The formation of imines involving both the aromatic amine of the 4a-Phe side chain and its aliphatic α-amine resulted in distinct absorption characteristics. nih.gov The maximum of the absorption difference spectrum for the 4a-Phe reaction shifted over time, moving from the 445 nm region (characteristic of the aromatic amino imine) towards the 405 nm region (characteristic of the α-amino imine), indicating that the aromatic imine forms more rapidly. nih.gov
This technique is also used to monitor the catalytic efficacy of 4a-Phe in hydrazone ligation reactions. nih.govresearchgate.net The kinetics of hydrazone formation, catalyzed by 10 mM 4a-Phe, can be monitored by observing the change in the absorption difference spectrum over time. nih.govresearchgate.net For instance, the reaction of a hydrazine-containing compound (CH) with 3f-Tyr in the presence of 4a-Phe was monitored at 400 nm. researchgate.netresearchgate.net
The following table presents data from absorption spectroscopy studies used to monitor reactions with 4-aminophenylalanine.
| Reactants | Wavelength (λmax, nm) | Observation | Technique | Reference |
| 4a-Phe + 3-formyltyrosine (3f-Tyr) | 443 → 415 | Shift in absorption maximum indicates initial formation of aromatic imine followed by α-amino imine. | Absorption Difference Spectroscopy | nih.gov |
| Aniline (B41778) + 3f-Tyr | 445 → 440 | Formation of imine, used as a comparison for 4a-Phe reactivity. | Absorption Difference Spectroscopy | nih.gov |
| Phenylalanine (Phe) + 3f-Tyr | 405 | Formation of α-amino imine only. | Absorption Difference Spectroscopy | nih.gov |
| CH + 3f-Tyr (catalyzed by 4a-Phe) | 400 | Monitored to determine the kinetics of catalyzed hydrazone formation. | Absorption Difference Spectroscopy | researchgate.netresearchgate.net |
| pAF-HPAO mutants + Cu²⁺ | 450 | Formation of a new chromophore species, indicating aniline free radical formation. | UV-Vis Spectrophotometry | acs.org |
Advanced Applications in Bio and Polymer Materials Science
Polypeptide and Polymer Synthesis utilizing 4-Aminophenylalanine as Monomer
4-Aminophenylalanine, which can be produced through fermentation by genetically modified Escherichia coli, serves as a bio-based monomer for a new generation of high-performance polymers. researchgate.netresearchgate.netkobe-u.ac.jprsc.org Its aromatic nature imparts rigidity and thermal stability to polymer backbones, while the amino and carboxylic acid functionalities provide sites for polymerization and further functionalization. jaist.ac.jp
Development of Polypeptide Gels
High-molecular-weight homopolymers of 4-amino-L-phenylalanine, referred to as P4APhe, have been synthesized via metal-initiated ring-opening polymerization of the corresponding N-carboxyanhydride (NCA). rsc.orgrsc.org Unlike conventional aromatic poly(amino acids) like poly(L-phenylalanine), P4APhe exhibits good water solubility. rsc.orgrsc.org A key characteristic of P4APhe is its ability to form hydrogels in situ when dried samples are swollen in solvents. rsc.orgresearchgate.net This gelation is attributed to the formation of crystalline β-sheet domains that act as physical cross-links. rsc.orgresearchgate.net
Furthermore, copolymers of 4-APhe with L-lysine demonstrate pH-responsive gelling behavior. rsc.org This responsiveness stems from the balance between the crystalline β-strands formed by 4-APhe, α-helical structures, and hydrophilic random coils, which changes with pH. rsc.org Interestingly, the incorporation of even small amounts of 4-APhe units into poly(L-lysine) chains can enhance the formation of α-helical conformations. rsc.org
Fabrication of Bio-based Polyurea Films
4-Aminophenylalanine can be utilized as a diamine monomer in polyaddition reactions with various diisocyanates to synthesize bio-based polyureas. researchgate.netresearchgate.net These polyureas are processable into films and fibers that exhibit excellent mechanical properties. researchgate.netresearchgate.net Research has demonstrated that these materials can achieve a mechanical strength of around 150 MPa and a strain energy density of approximately 10 J/cm³, indicating a toughness superior to many conventional bioplastics. researchgate.netresearchgate.net
The thermal stability of these polyureas is also noteworthy, with decomposition temperatures for 10% weight loss (Td10) recorded at 276°C and 302°C for different formulations, which is comparable to other heat-resistant aromatic polyureas. researchgate.net The presence of the carboxylic acid group in 4-APhe contributes to superior thermomechanical properties compared to its methyl ester derivative, an effect attributed to interchain hydrogen bonding. researchgate.net
| Polymer | Diamine Monomer | Diisocyanate | Max. Mechanical Strength (MPa) | Strain Energy Density (J/cm³) | Decomposition Temp. (Td10) | Reference |
|---|---|---|---|---|---|---|
| PU-1b | 4-Aminophenylalanine | Aromatic Diisocyanate | ~150 | ~10 | 276°C | researchgate.netresearchgate.net |
| PU-2 | 4-Aminophenylalanine | Aromatic Diisocyanate | N/A | N/A | 302°C | researchgate.net |
High Molecular Weight Polymerization Strategies
Achieving high molecular weight is crucial for developing robust physical properties in polymer materials like gels and films. rsc.org For polypeptides based on 4-APhe, metal-initiated N-carboxyanhydride (NCA) polymerization has proven to be a superior strategy compared to amine-initiated methods. rsc.org This approach, using initiators like Co(PMe3)4, effectively suppresses side reactions and increases polymerization rates, enabling the synthesis of poly(4-carbobenzyloxyamino-L-phenylalanine) (PZ4APhe) with molecular weights exceeding 80 kg/mol . rsc.org Such high molecular weight polymers can be processed into tough, cast films. rsc.org The subsequent deprotection of the carbobenzyloxy group yields the final P4APhe polypeptide. rsc.org
The choice of solvent also plays a significant role in the polymerization process. Studies have shown that conducting the polymerization in tetrahydrofuran (B95107) (THF) leads to higher molecular weight polymers compared to solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). rsc.org
Bioconjugation and Labeling Strategies
The unique chemical properties of 4-aminophenylalanine make it a valuable tool for the precise modification of proteins and polypeptides. Its aniline (B41778) side chain can participate in specific chemical reactions that are often incompatible with the functional groups found in natural amino acids.
Site-Specific Incorporation of Non-Natural Amino Acids into Proteins
Genetic code expansion techniques allow for the site-specific incorporation of non-natural amino acids, such as 4-aminophenylalanine, into proteins. nih.govbiorxiv.org This is typically achieved using an orthogonal translation system, which consists of an engineered tRNA and a corresponding aminoacyl-tRNA synthetase that uniquely recognizes the non-natural amino acid and the tRNA. biorxiv.org This system directs the incorporation of the non-natural amino acid in response to a specific codon, often the amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the target protein. acs.org
This methodology has been successfully used to incorporate 4-aminophenylalanine and its derivatives into various proteins. biorxiv.orgsemanticscholar.org For example, PEGylated aminophenylalanine derivatives have been incorporated into proteins using a cell-free translation system, demonstrating that the efficiency of incorporation is dependent on the length of the PEG chain. nih.gov This site-specific incorporation provides a powerful method for creating proteins with novel functionalities, such as altered stability, catalytic activity, or the ability to be selectively labeled. semanticscholar.org
Chemoselective Functionalization of Polypeptides
Once incorporated into a polypeptide or protein, the aniline side chain of 4-aminophenylalanine serves as a chemical handle for highly selective modification. pnas.org The lower pKa of the aniline group compared to the ε-amino group of lysine (B10760008) allows for chemoselective reactions under mild conditions. researchgate.net
One such strategy involves the oxidative coupling of anilines. For instance, a highly efficient bioconjugation reaction has been developed where anilines are coupled to o-aminophenols in the presence of sodium periodate (B1199274) in aqueous buffer. acs.org This reaction is rapid, reaching high conversion in minutes, and has been used to attach small molecules, polymers, and peptides to 4-aminophenylalanine residues introduced into viral capsids. acs.org
Computational and Theoretical Investigations
Quantum Mechanical and Density Functional Theory (DFT) Studies
There is no available literature detailing quantum mechanical or Density Functional Theory (DFT) studies conducted specifically on 4-aminophenylalanine anilide. However, DFT calculations have been employed to investigate the properties of the parent compound, p-aminophenylalanine, and related molecules. These studies have explored electronic properties, such as the pKa of the aniline (B41778) group, to understand its reactivity and potential for selective chemical modifications within a peptide. conicet.gov.arglobalauthorid.com DFT has also been used to probe the thermodynamics of reactions involving the pAF side chain. conicet.gov.ar Such computational approaches could theoretically be applied to this compound to predict its geometric, electronic, and reactive properties, but this research has not been published.
Molecular Modeling for Structure-Function Relationship Elucidation
Specific molecular modeling studies to elucidate the structure-function relationship of this compound are not found in the scientific literature. The principles of such studies can be seen in research on structurally analogous molecules. For instance, molecular mechanics calculations and X-ray crystallography have been used to analyze the conformations of N-phenylbenzamides to define the structural features necessary for biological activity. These studies highlight the importance of the amide plane orientation and hydrogen bonding capabilities. Similar molecular modeling approaches have been applied to complex peptide antagonists ending in a phenylalaninamide structure to understand how they mimic the spatial orientation of essential components for receptor binding. While these methodologies are relevant, their application to and the resulting findings for this compound are not documented.
Q & A
Q. What controls are essential when evaluating this compound toxicity in microbial systems?
- Methodology : Include negative controls (e.g., wild-type strains without pathway engineering) and solvent controls (e.g., DMSO for compound solubilization). Measure ATP/ADP ratios and NAD+/NADH levels to assess metabolic stress. Use OD600 and organic acid profiles (e.g., acetate, succinate) as growth indicators .
Q. How to design a metabolomics workflow for tracking this compound in multi-omics studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
